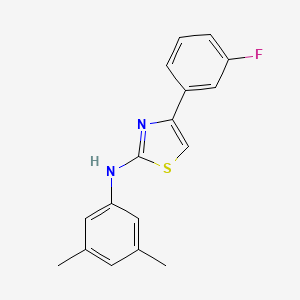
1,2-Dioctylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioctylcyclohexane is an organic compound with the molecular formula C22H44 It is a derivative of cyclohexane, where two octyl groups are attached to the first and second carbon atoms of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioctylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, Cl2, UV light, or catalysts like iron (Fe).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylcyclohexane: A smaller analog with methyl groups instead of octyl groups.
1,2-Diethylcyclohexane: Similar structure but with ethyl groups.
1,2-Dipropylcyclohexane: Contains propyl groups.
Uniqueness: 1,2-Dioctylcyclohexane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its smaller analogs. These long chains increase its hydrophobicity and potential for interactions with lipid membranes, making it particularly useful in applications requiring hydrophobic interactions.
Eigenschaften
Molekularformel |
C22H44 |
|---|---|
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCCCC1CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


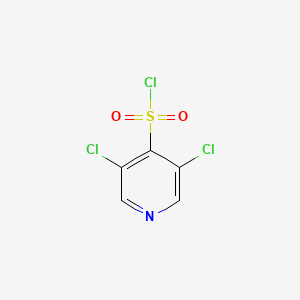
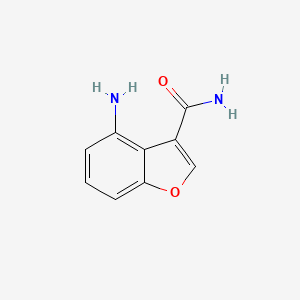
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
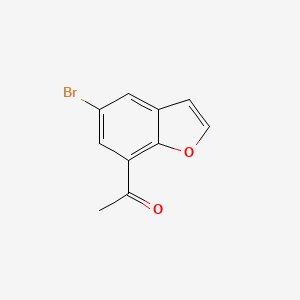

![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
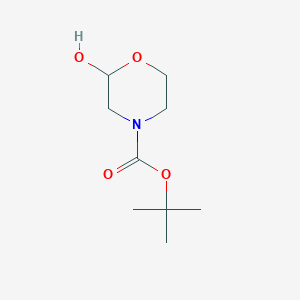
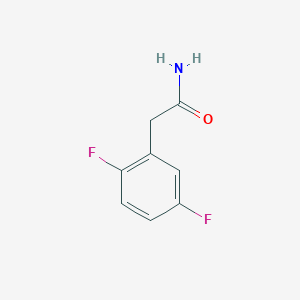

![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
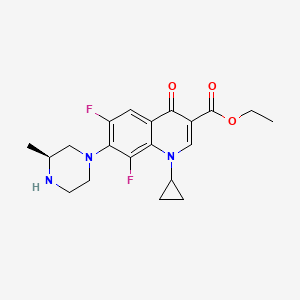
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
